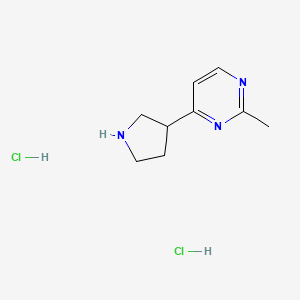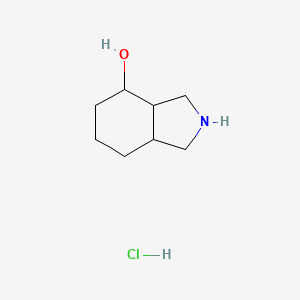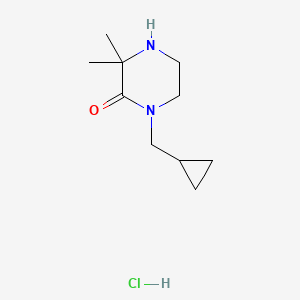![molecular formula C16H17NO3 B1486341 6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid CAS No. 1036553-73-7](/img/structure/B1486341.png)
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
Overview
Description
“6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1036553-73-7 . It has a molecular weight of 271.32 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(4-isopropyl-3-methylphenoxy)nicotinic acid . The InChI code for this compound is 1S/C16H17NO3/c1-10(2)14-6-5-13(8-11(14)3)20-15-7-4-12(9-17-15)16(18)19/h4-10H,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
Expeditious Synthesis Techniques
Research demonstrates innovative synthetic strategies for constructing highly functionalized compounds. For instance, phosphine-catalyzed annulations have been developed to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yield and regioselectivity. Such methods offer expedited routes to complex pyridine derivatives, crucial for further chemical transformations and applications in various fields (Zhu, Lan, & Kwon, 2003).
Heterocyclic Derivatives Synthesis
Innovative approaches utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation have been employed to synthesize diverse heterocyclic derivatives like dihydropyridinones and tetrahydropyridinediones. These methods underscore the versatility of pyridinecarboxylic acid derivatives in generating a wide array of heterocyclic compounds, which are pivotal for pharmaceutical and material science research (Bacchi et al., 2005).
Applications in Material Science
Polyimide Synthesis
The development of novel pyridine-containing diamines and dianhydrides for the synthesis of polyimides illustrates the utility of pyridinecarboxylic acid derivatives in material science. These polyimides, characterized by excellent thermal stability, mechanical properties, and low water uptake, have significant potential in high-performance materials and engineering applications (Yan et al., 2011).
Extraction and Environmental Applications
Extraction Studies
Investigations into the extraction of pyridine-3-carboxylic acid using different solvents and techniques highlight the environmental relevance of these compounds. Understanding the efficiency of various extraction processes is crucial for the purification and recovery of pyridine derivatives from industrial waste streams, thereby contributing to sustainable chemical practices (Kumar & Babu, 2009).
properties
IUPAC Name |
6-(3-methyl-4-propan-2-ylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10(2)14-6-5-13(8-11(14)3)20-15-7-4-12(9-17-15)16(18)19/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFZOMKBSJITPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



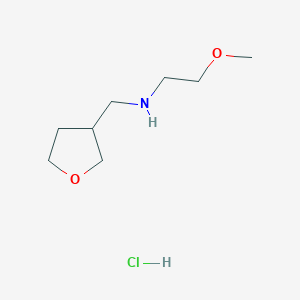
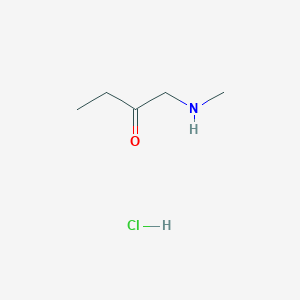
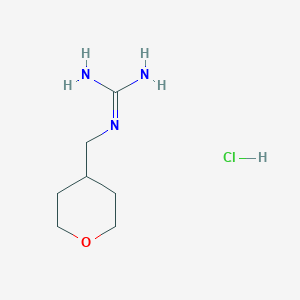
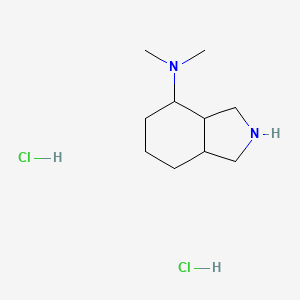
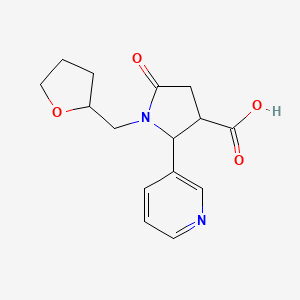
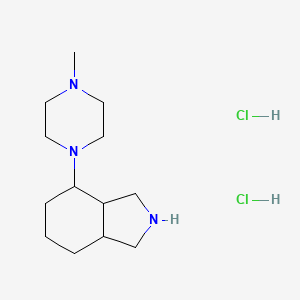
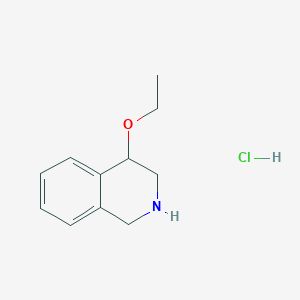
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)
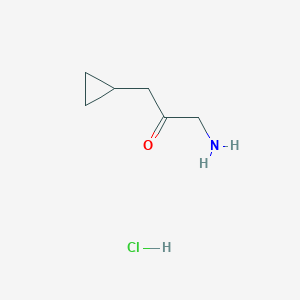
![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)

